2-Chloro-5-(difluoromethoxy)benzyl bromide
Overview
Description
“2-Chloro-5-(difluoromethoxy)benzyl bromide” is a heterocyclic organic compound with the molecular formula C8H5BrClF2O . It is a highly reactive molecule that has been used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene . The InChI code is 1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 . The molecular weight of the compound is 271.49 .Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature . The storage temperature is ambient temperature .Scientific Research Applications
Organic Synthesis and Catalysis :
- Krapcho et al. (1997) demonstrated the use of difluoro or chloro fluoro-substituted benzyl bromides in the synthesis of dihalobenzyl substituted heterocyclic esters, which are crucial intermediates in the production of heterocyclic quinones (Krapcho, Gallagher, Hammach, Ellis, Menta, & Oliva, 1997).
- In a study by Kim and Shreeve (2004), ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions involving benzyl bromide, showcasing its role in C-C bond formation reactions (Kim & Shreeve, 2004).
Material Science and Inorganic Chemistry :
- Peppe et al. (2001) researched the preparation and properties of organoindium compounds, where bromomethyl-dibromo-indium(III) reacted with benzyl sulfide to produce compounds with potential applications in material science (Peppe, Nobrega, Hernandes, Longo, & Tuck, 2001).
Biochemistry and Pharmacology :
- A study by Dekant, Lash, and Anders (1987) on the bioactivation of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine used benzyl bromide to trap metabolites, providing insights into the cytotoxic effects of certain compounds (Dekant, Lash, & Anders, 1987).
Pharmaceutical Chemistry :
- The synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, involved the use of benzyl bromide, highlighting its role in the development of new pharmaceuticals (Yamashita, Matsumoto, Kobayashi, Noguchi, Yasumoto, & Ueda, 1989).
Organometallic Chemistry :
- Roe and Massey (1970) described the generation of tetrafluorobenzyne in the presence of transition metal complexes, a process crucial for the formation of perfluorophenyl derivatives of the elements (Roe & Massey, 1970).
Safety And Hazards
The compound is classified as a corrosive liquid, acidic, organic, N.O.S . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSHYHRPBCBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-4-(difluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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